Lipophilicity (LogP) Comparison: Ethyl Acetyl‑indazole‑5‑carboxylate Exhibits Intermediate Lipophilicity Ideal for Cellular Permeability
Ethyl 1-acetyl-1H-indazole-5-carboxylate (target compound) exhibits an ACD/LogP of 1.93 . This value is 0.45 log units higher than the methyl ester analog (LogP 1.48) and 0.27 log units lower than the non‑acetylated ethyl ester (LogP 2.20‑2.33) [1]. The free acid counterpart has a substantially lower LogP of –0.29 [2]. The 0.45 log unit increase relative to the methyl ester corresponds to a 2.8‑fold increase in lipophilicity, while the 0.27 log unit decrease relative to the non‑acetylated ethyl ester reduces lipophilicity by 1.9‑fold.
| Evidence Dimension | Lipophilicity (ACD/LogP predicted) |
|---|---|
| Target Compound Data | 1.93 (ACD/LogP) |
| Comparator Or Baseline | Methyl 1-acetyl-1H-indazole-5-carboxylate: 1.48; Ethyl 1H-indazole-5-carboxylate (non‑acetylated): 2.20‑2.33; 1-Acetyl-1H-indazole-5-carboxylic acid: –0.29 |
| Quantified Difference | Δ +0.45 vs. methyl ester; Δ –0.27 vs. non‑acetylated ethyl ester; Δ +2.22 vs. free acid |
| Conditions | Predicted values using ACD/Labs Percepta Platform, version 14.00 |
Why This Matters
Lipophilicity within the 1‑3 LogP range is associated with favorable cellular permeability and oral absorption, making this compound a more balanced intermediate for cell‑based assays compared to the excessively lipophilic non‑acetylated analog or the less permeable methyl ester.
- [1] ChemSrc. ETHYL 1H-INDAZOLE-5-CARBOXYLATE. LogP: 2.33. CAS 192944-51-7. https://m.chemsrc.com/en/cas/192944-51-7_844116.html (accessed 2026). View Source
- [2] ChemExper. 1-Acetyl-1H-indazole-5-carboxylic acid. logP: -0.292. CAS 1260664-39-8. https://mastersearch.chemexper.com/ (accessed 2026). View Source
